Diphenylpyraline Hydrochloride

Catalog No.
S526274
CAS No.
132-18-3
M.F
C19H24ClNO
M. Wt
317.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Diphenylpyraline Hydrochloride

CAS Number

132-18-3

Product Name

Diphenylpyraline Hydrochloride

IUPAC Name

4-benzhydryloxy-1-methylpiperidine;hydrochloride

Molecular Formula

C19H24ClNO

Molecular Weight

317.9 g/mol

InChI

InChI=1S/C19H23NO.ClH/c1-20-14-12-18(13-15-20)21-19(16-8-4-2-5-9-16)17-10-6-3-7-11-17;/h2-11,18-19H,12-15H2,1H3;1H

InChI Key

LPRLDRXGWKXRMQ-UHFFFAOYSA-N

SMILES

Array

solubility

>47.7 [ug/mL] (The mean of the results at pH 7.4)

Synonyms

4-diphenylmethoxy-1-methylpiperidine, diphenylpyraline, diphenylpyraline hydrochloride, diphenylpyraline maleate (2:1), Lergobine

Canonical SMILES

CN1CCC(CC1)OC(C2=CC=CC=C2)C3=CC=CC=C3.Cl

The exact mass of the compound Diphenylpyraline hydrochloride is 317.1546 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 756730. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Piperidines - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Diphenylpyraline Hydrochloride (CAS: 132-18-3) is a first-generation H1-receptor antagonist belonging to the diphenylpiperidine class. Structurally distinguished by the incorporation of its aminoalkyl side chain into a rigid piperidine ring, this compound offers a distinct pharmacological and physicochemical profile compared to flexible ethanolamine derivatives [1]. For industrial and scientific procurement, it is highly valued for its exceptional aqueous solubility, basic pKa (>8.5), and high lipophilicity (logP > 3.0), which facilitate excellent blood-brain barrier penetration and predictable cellular partitioning . These baseline properties make it a critical active pharmaceutical ingredient (API) for anti-allergic formulations, a dual-action neurochemical modulator, and a reliable reference standard in phenotypic screening and structure-activity relationship (SAR) assays.

Generic substitution of Diphenylpyraline Hydrochloride with other first-generation antihistamines, such as diphenhydramine or hydroxyzine, frequently fails in specialized research and formulation contexts due to profound differences in secondary receptor affinities and transporter interactions [1]. While most classical antihistamines share primary H1-antagonist activity, the rigid piperidine structure of diphenylpyraline confers an exceptionally high affinity for muscarinic acetylcholine receptors and unique inhibitory action at the dopamine transporter (DAT) . Substituting it with a generic ethanolamine or piperazine derivative in neuropharmacological models or assays requiring potent central anticholinergic and dopaminergic modulation will result in a complete loss of these secondary mechanistic effects, leading to assay failure or a lack of efficacy in targeted movement disorder models.

Superior Muscarinic Receptor Affinity for Central Anticholinergic Modeling

Diphenylpyraline Hydrochloride demonstrates a remarkably high binding affinity for muscarinic receptors compared to other antihistamine classes [1]. In radioligand binding assays utilizing bovine cerebral cortex, diphenylpyraline exhibited a Ki of 5.0–38 nM, whereas generic alternatives like hydroxyzine and mepyramine showed extremely weak affinity (Ki = 3,600–30,000 nM) [1].

Evidence DimensionMuscarinic receptor binding affinity (Ki)
Target Compound DataKi = 5.0–38 nM
Comparator Or BaselineHydroxyzine / Mepyramine (Ki = 3,600–30,000 nM)
Quantified Difference~100 to 1000-fold higher muscarinic affinity
ConditionsRadioligand binding assays in cerebral cortex tissue

Procurement of this specific compound is essential for neuropharmacological assays that require deliberate, potent anticholinergic activity alongside H1 antagonism.

Unique Dopamine Transporter (DAT) Inhibition Profile

Unlike standard H1 antagonists, Diphenylpyraline Hydrochloride acts as a potent inhibitor of the dopamine transporter (DAT), increasing synaptic dopamine concentrations . Compared to classical psychostimulants like cocaine, diphenylpyraline produces a longer-lasting inhibition of dopamine uptake without inducing significant rewarding effects in conditioned place preference tests .

Evidence DimensionDAT inhibition duration and reward liability
Target Compound DataLong-lasting DAT inhibition with low reward liability
Comparator Or BaselineCocaine (short-acting DAT inhibition with high reward liability); Standard antihistamines (no DAT inhibition)
Quantified DifferenceDistinct dual mechanism (H1 + DAT) lacking the abuse liability of traditional DAT inhibitors
ConditionsIn vivo psychostimulant and conditioned place preference models

This unique dual-action profile makes it an irreplaceable precursor and reference material for Parkinson's disease and movement disorder research.

Predictable Lysosomotropism for Acid Sphingomyelinase (ASM) Assays

The physicochemical properties of Diphenylpyraline Hydrochloride (pKa ≥ 8.5, logP ≥ 3.0) enable it to act as a functional inhibitor of Acid Sphingomyelinase (ASM) via lysosomal accumulation [1]. In structure-property-activity models, it successfully clusters with the top 58% of high-pKa/high-logP compounds that achieve the necessary intralysosomal concentrations for functional ASM inhibition, unlike lower pKa/logP analogs that fail to accumulate[1].

Evidence DimensionFunctional ASM inhibition via lysosomal accumulation
Target Compound DataFunctional ASM inhibitor (pKa ≥ 8.5, logP ≥ 3.0)
Comparator Or BaselineLow pKa/logP compounds (fail to inhibit ASM)
Quantified DifferenceAchieves critical intralysosomal concentration threshold required for ASM inhibition
ConditionsStructure-Property-Activity Relation (SPAR) models for lysosomotropism

Ensures reliable, reproducible performance as a positive control or reference standard in phenotypic screening and lysosomal storage assays.

High Aqueous Solubility for Liquid Formulation and High-Throughput Screening

As a hydrochloride salt, Diphenylpyraline exhibits excellent aqueous solubility, reaching up to 100 mg/mL (approx. 314.6 mM) in water . This is significantly superior to the free base forms of many lipophilic antihistamines, which require organic solvents like DMSO or ethanol for dissolution, complicating downstream biological assays and liquid formulation processes .

Evidence DimensionAqueous solubility
Target Compound Data100 mg/mL in H2O
Comparator Or BaselineFree base lipophilic antihistamines (practically insoluble in water)
Quantified DifferenceOrders of magnitude higher aqueous solubility, eliminating the need for organic co-solvents
ConditionsStandard aqueous dissolution at room temperature

Drastically simplifies liquid formulation workflows and prevents solvent-induced artifacts in high-throughput in vitro screening.

Dual-Action Neuropharmacological Modeling

Due to its unique combination of potent muscarinic receptor affinity and dopamine transporter (DAT) inhibition, Diphenylpyraline Hydrochloride is the optimal choice for neurochemical screening and in vivo models of Parkinson's disease and movement disorders, where generic antihistamines lack the necessary secondary pharmacology.

Reference Standard in Lysosomal Storage Assays

Its validated high pKa and logP values ensure predictable lysosomal accumulation, making it a highly reliable reference standard for functional inhibition of Acid Sphingomyelinase (ASM) in cell painting and phenotypic screening workflows [1].

Conformationally Restricted SAR Studies

The rigid piperidine ring structure provides a valuable conformational contrast to flexible ethanolamine antihistamines like diphenhydramine. It is widely procured for structure-activity relationship (SAR) studies aiming to map H1 and muscarinic receptor binding pockets [2].

High-Concentration Liquid Formulations

With an exceptional aqueous solubility of 100 mg/mL, the hydrochloride salt form is ideal for developing concentrated liquid formulations, oral solutions, and high-throughput screening libraries without the interference of organic co-solvents .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

317.1546421 Da

Monoisotopic Mass

317.1546421 Da

Heavy Atom Count

22

Appearance

Solid powder

Melting Point

204.0 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

G9FU7F1E87

Related CAS

147-20-6 (Parent)

GHS Hazard Statements

Aggregated GHS information provided by 40 companies from 2 notifications to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

KEGG Target based Classification of Drugs

G Protein-coupled receptors
Rhodopsin family
Histamine
HRH1 [HSA:3269] [KO:K04149]

Pictograms

Irritant

Irritant

Other CAS

132-18-3

Wikipedia

Diphenylpyraline hydrochloride

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

General Manufacturing Information

Piperidine, 4-(diphenylmethoxy)-1-methyl-, hydrochloride (1:1): INACTIVE

Dates

Last modified: 08-15-2023
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